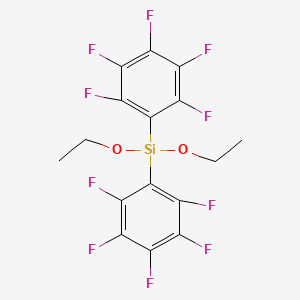
Dimethoxybis(pentafluorophenyl)silane
Cat. No. B8487571
M. Wt: 452.32 g/mol
InChI Key: XJYMDGOGWVHLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07098346B2
Procedure details


265.2 mL (1.95 mol, 525.353 g) bromopentafluorobenzene, 52.11 g (2.144 mol) magnesium powder and 216 mL (0.975 mol, 203.025 g) tetraethoxysilane are mixed together at room temperature and diethylether is added dropwise to the vigorously stirred solution until an exothermic reaction is observed (˜240 ML). The solution is stirred for 30 minutes after which additional 90 mL of Et2O is carefully added. After stirring at 35° C. for 16 h the mixture is cooled to room temperature and diethylether evaporated. An excess of n-heptane (˜600 mL) is added to precipitate the magnesium salts. Solution is filtrated and evaporated to dryness. The residue is fractionally distilled under reduced pressure to yield di(pentafluorophenyl)diethoxysilane.





Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:7]([F:8])=[C:6]([F:9])[C:5]([F:10])=[C:4]([F:11])[C:3]=1[F:12].[Mg].C(O[Si:17]([O:24][CH2:25][CH3:26])([O:21][CH2:22][CH3:23])OCC)C>CCOCC>[F:8][C:7]1[C:2]([Si:17]([C:2]2[C:3]([F:12])=[C:4]([F:11])[C:5]([F:10])=[C:6]([F:9])[C:7]=2[F:8])([O:21][CH2:22][CH3:23])[O:24][CH2:25][CH3:26])=[C:3]([F:12])[C:4]([F:11])=[C:5]([F:10])[C:6]=1[F:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
265.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=C(C(=C1F)F)F)F)F
|
|
Name
|
|
|
Quantity
|
52.11 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
216 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O[Si](OCC)(OCC)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
35 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at 35° C. for 16 h the mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is carefully added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
diethylether evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
An excess of n-heptane (˜600 mL) is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate the magnesium salts
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Solution is filtrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue is fractionally distilled under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C(=C(C(=C1[Si](OCC)(OCC)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
